methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate
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Overview
Description
METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves multiple steps, starting with the preparation of the triazolothiadiazine core. This core is typically synthesized by the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial cell wall synthesis . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure and exhibit similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion patterns but also show significant biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with distinct chemical properties and applications.
The uniqueness of METHYL 4-{7-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE lies in its specific substituents and their impact on its biological and chemical properties .
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl 4-[7-[(2,5-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate |
InChI |
InChI=1S/C27H25N5O3S/c1-16-9-10-17(2)21(15-16)28-25(33)23-22(18-11-13-20(14-12-18)26(34)35-3)31-32-24(29-30-27(32)36-23)19-7-5-4-6-8-19/h4-15,22-23,31H,1-3H3,(H,28,33) |
InChI Key |
XMNZVLWTEAFSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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